molecular formula C8H3BrF4O2 B1271567 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane CAS No. 261762-36-1

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane

Cat. No.: B1271567
CAS No.: 261762-36-1
M. Wt: 287.01 g/mol
InChI Key: FUAIJNZZMOZHOS-UHFFFAOYSA-N
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Description

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane is a chemical compound with the molecular formula C8H3BrF4O2 and a molecular weight of 287.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and a benzodioxane ring, making it a unique and interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane involves several steps, typically starting with the appropriate benzodioxane precursorIndustrial production methods may involve the use of specialized reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane can be compared with other halogenated benzodioxane compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAIJNZZMOZHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378442
Record name 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-36-1
Record name 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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